

Spectroscopic Profile of 5-Bromo-3-methylpyridin-2-ol: A Technical Guide

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Compound of Interest

Compound Name: 5-Bromo-3-methylpyridin-2-ol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics of **5-Bromo-3-methylpyridin-2-ol**, a key heterocyclic compound with applications in medicinal chemistry and materials science. Due to the limited availability of published experimental spectra for this specific molecule, this document presents a detailed analysis based on predicted spectroscopic data, offering a robust reference for researchers. The information herein is intended to aid in the identification, characterization, and quality control of **5-Bromo-3-methylpyridin-2-ol** and its derivatives.

Molecular Structure and Spectroscopic Overview

5-Bromo-3-methylpyridin-2-ol exists in a tautomeric equilibrium with its corresponding pyridone form, 5-Bromo-3-methylpyridin-2(1H)-one. This equilibrium is a critical consideration in the interpretation of its spectroscopic data, as features of both tautomers may be present, depending on the solvent and physical state.

Tautomeric Forms:

- Hydroxypyridine form: **5-Bromo-3-methylpyridin-2-ol**
- Pyridone form: 5-Bromo-3-methylpyridin-2(1H)-one

The following sections detail the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of **5-Bromo-3-methylpyridin-2-ol**. The predicted ^1H and ^{13}C NMR data are presented below.

^1H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group. The chemical shifts are influenced by the bromine atom and the hydroxyl/carbonyl group.

Table 1: Predicted ^1H NMR Spectroscopic Data for **5-Bromo-3-methylpyridin-2-ol**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~ 11.0 - 13.0	br s	1H	-OH / -NH
~ 7.5 - 7.7	d	1H	H-4
~ 7.3 - 7.5	d	1H	H-6
~ 2.1 - 2.3	s	3H	-CH ₃

Predicted in DMSO- d_6

^{13}C NMR Spectroscopy

The carbon NMR spectrum provides information on the carbon framework of the molecule.

Table 2: Predicted ^{13}C NMR Spectroscopic Data for **5-Bromo-3-methylpyridin-2-ol**

Chemical Shift (δ) ppm	Assignment
~ 160 - 165	C=O (C-2)
~ 140 - 145	C-6
~ 135 - 140	C-4
~ 120 - 125	C-3
~ 105 - 110	C-5
~ 15 - 20	-CH ₃

Predicted in DMSO-d₆

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the vibrational modes of the functional groups present in both tautomeric forms.

Table 3: Predicted IR Spectroscopic Data for **5-Bromo-3-methylpyridin-2-ol**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3100 - 2800	Broad	O-H Stretch (hydroxypyridine) / N-H Stretch (pyridone)
~ 1650 - 1680	Strong	C=O Stretch (pyridone form)
~ 1600 - 1550	Medium	C=C and C=N Ring Stretching
~ 1450 - 1400	Medium	C-H Bending (methyl)
~ 1200 - 1150	Medium	C-O Stretch (hydroxypyridine)
~ 1050 - 1000	Medium	C-Br Stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The presence of a bromine atom will result in a characteristic isotopic pattern

for the molecular ion peak.

Table 4: Predicted Mass Spectrometry Data for **5-Bromo-3-methylpyridin-2-ol**

m/z	Relative Intensity	Assignment
187/189	~ 1:1	[M] ⁺ (Molecular ion peak, due to ⁷⁹ Br/ ⁸¹ Br)
159/161	Variable	[M - CO] ⁺
108	Variable	[M - Br] ⁺
79	Variable	[C ₅ H ₄ N] ⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data described above.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **5-Bromo-3-methylpyridin-2-ol** in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Instrumentation: A 400 MHz or higher field NMR spectrometer.
- ¹H NMR Acquisition:
 - Pulse Sequence: Standard single-pulse sequence.
 - Spectral Width: 0-16 ppm.
 - Number of Scans: 16-64.
 - Relaxation Delay: 1-2 seconds.
- ¹³C NMR Acquisition:

- Pulse Sequence: Proton-decoupled pulse sequence.
- Spectral Width: 0-200 ppm.
- Number of Scans: 1024 or more, depending on sample concentration.
- Relaxation Delay: 2-5 seconds.
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID).

IR Spectroscopy

- Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
- Acquisition:
 - Spectral Range: 4000-400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 16-32.
- Data Processing: Perform a background subtraction using a spectrum of the clean ATR crystal.

Mass Spectrometry

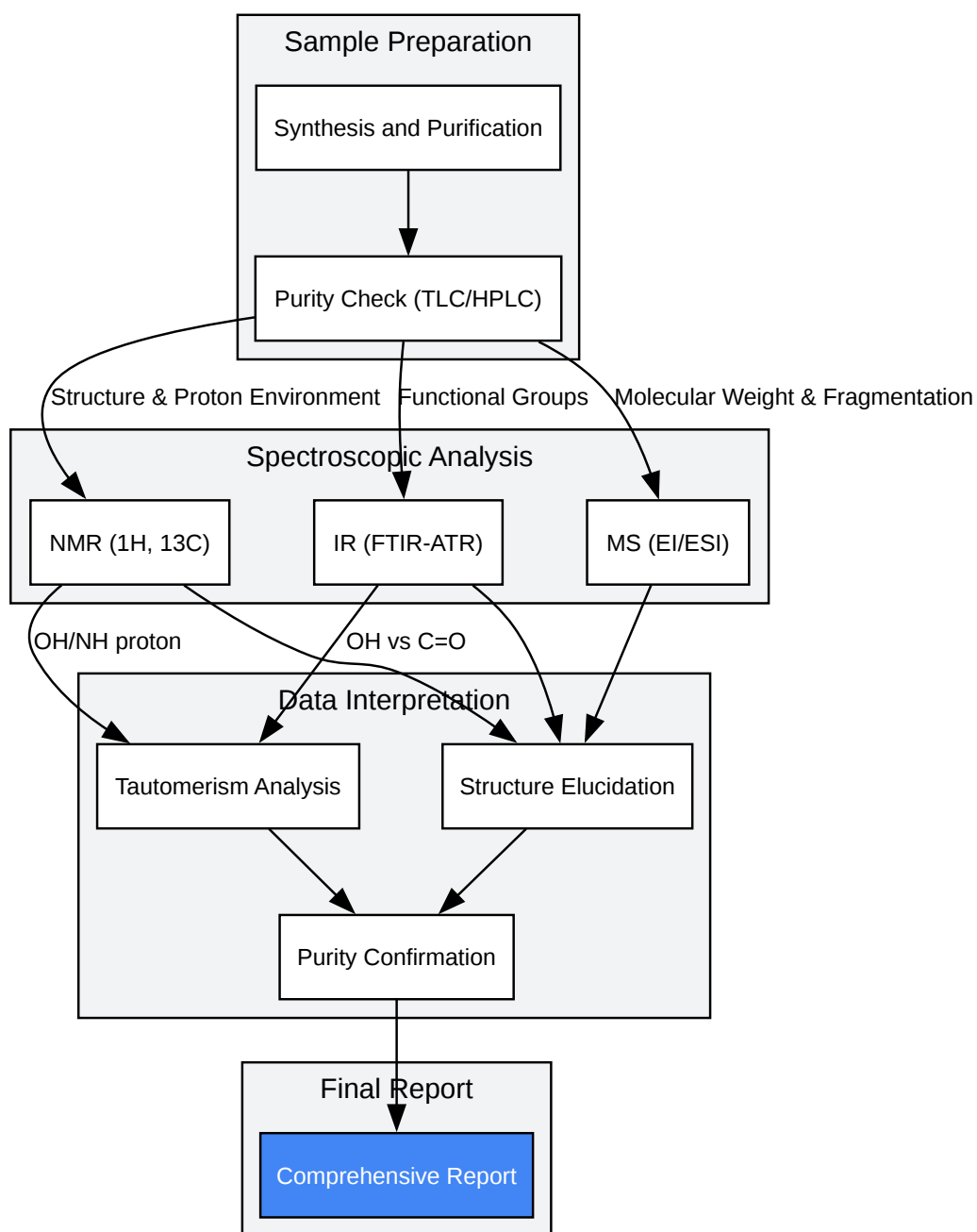
- Sample Introduction: Introduce the sample via a direct insertion probe (for solid samples) or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
- Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI, Electrospray Ionization - ESI).
- EI-MS Acquisition:

- Ionization Energy: 70 eV.
- Mass Range: m/z 40-500.
- Data Processing: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragment ions.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of **5-Bromo-3-methylpyridin-2-ol**.

Workflow for Spectroscopic Analysis of 5-Bromo-3-methylpyridin-2-ol

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Caption: Logical workflow for the synthesis, purification, spectroscopic analysis, and data interpretation of **5-Bromo-3-methylpyridin-2-ol**.

This guide provides a foundational understanding of the spectroscopic properties of **5-Bromo-3-methylpyridin-2-ol**. Researchers are encouraged to use this predicted data as a reference while performing their own experimental analyses.

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